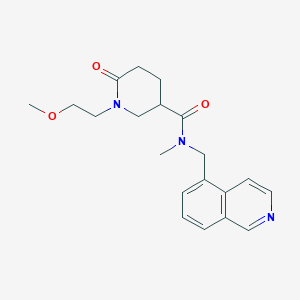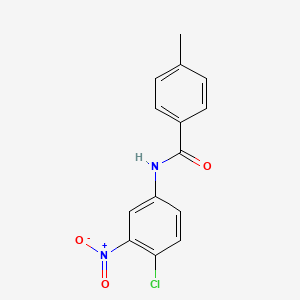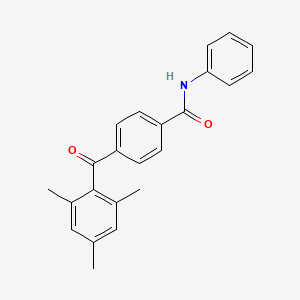
N-(5-isoquinolinylmethyl)-1-(2-methoxyethyl)-N-methyl-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related isoquinoline derivatives often involves intricate chemical processes aimed at achieving high purity and specificity. For example, the synthesis of a high-affinity reversible inhibitor of acetylcholinesterase (AChE), which shares a structural resemblance, involves the alkylation of the desmethyl precursor with carbon-11 labeled methyl trifluoromethanesulfonate, showcasing a method that could potentially be adapted for our compound of interest (Brown-Proctor et al., 1999). Another relevant synthesis process includes the formation of benzodifuranyl derivatives through reactions involving visnagenone–ethylacetate or khellinone–ethylacetate, suggesting a pathway for incorporating complex moieties into the molecular structure (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into the spatial arrangement and electron distribution critical for their activity. For instance, crystal structure analysis of similar compounds demonstrates how molecular interactions, including dispersion forces, play a crucial role in defining the stability and reactivity of these molecules (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
Chemical reactions involving isoquinoline derivatives can be complex, often involving multiple steps and conditions tailored to achieve specific outcomes. For example, the synthesis and evaluation of opioid receptor antagonists from the isoquinoline class highlight the nuanced approaches required to modify the chemical structure and achieve desired pharmacological profiles (Cueva et al., 2009).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and crystal form, are crucial for understanding their behavior under various conditions. Research into the crystal structures and physical properties of related compounds, such as benzamide analogues, provides valuable insights into how such properties might influence the compound's applications and stability (Akkurt et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and potential for undergoing various chemical transformations, are essential for determining the compound's applicability in specific contexts. Studies on the synthesis and biological evaluation of derivatives bearing piperazine moieties attached to other molecular frameworks indicate the versatility and potential reactivity of these compounds (Mistry et al., 2015).
Propiedades
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-1-(2-methoxyethyl)-N-methyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-22(13-16-5-3-4-15-12-21-9-8-18(15)16)20(25)17-6-7-19(24)23(14-17)10-11-26-2/h3-5,8-9,12,17H,6-7,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDQSDKPKLJODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3CCC(=O)N(C3)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isoquinolinylmethyl)-1-(2-methoxyethyl)-N-methyl-6-oxo-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(trifluoroacetyl)amino]carbonyl}amino)benzoate](/img/structure/B5627629.png)
![methyl 5-[(3-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5627636.png)
![4-bromo-3-[(diethylamino)sulfonyl]benzoic acid](/img/structure/B5627644.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}tetrazolo[1,5-a]pyridine](/img/structure/B5627646.png)
![3-[(2-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5627653.png)
![8-[(4R)-4-hydroxy-L-prolyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5627657.png)
![1-[4-fluoro-3-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5627663.png)


![1-(3-chloro-4-methoxyphenyl)-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrrolidin-2-one](/img/structure/B5627678.png)
![2-[3-(cyclopropylmethyl)-5-(2,3-dimethyl-1H-indol-7-yl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B5627690.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5627694.png)
![1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]ethanone](/img/structure/B5627701.png)
![2-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5627704.png)